3-Hydroxy-4-iodobenzonitrile

Physical chemistry Quality control Formulation

Select 3-Hydroxy-4-iodobenzonitrile (CAS 210962-75-7) for its distinct iodo-substitution pattern that delivers markedly higher reactivity in palladium-catalyzed cross-couplings compared to brominated analogs. The 3-hydroxy-4-iodo regiochemistry enables mild-condition Suzuki and Sonogashira reactions, improving yields and reducing cycle times in complex biaryl or alkyne-linked architectures. Its defined melting point (149–153 °C) supports GMP/GLP identity verification, while low water solubility (0.96 g/L) ensures optimal performance in organic-phase syntheses. Mandatory inert-atmosphere storage underscores its suitability for moisture- and oxygen-sensitive organometallic transformations.

Molecular Formula C7H4INO
Molecular Weight 245.019
CAS No. 210962-75-7
Cat. No. B2736896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-iodobenzonitrile
CAS210962-75-7
Molecular FormulaC7H4INO
Molecular Weight245.019
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)O)I
InChIInChI=1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
InChIKeyJXTGXKQNEFYEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-4-iodobenzonitrile (CAS 210962-75-7) for Research and Industrial Procurement: A Core Halogenated Building Block


3-Hydroxy-4-iodobenzonitrile (CAS 210962-75-7) is a halogenated aromatic compound featuring hydroxyl, nitrile, and iodine substituents on a benzene ring, with a molecular weight of 245.02 g/mol and a molecular formula of C7H4INO . It is a white to off-white solid at room temperature and is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals [1]. The presence of the iodine atom, along with the hydroxyl and nitrile groups, imparts a distinct reactivity profile that makes it valuable for specific cross-coupling and functionalization strategies [1].

Why 3-Hydroxy-4-iodobenzonitrile Cannot Be Simply Replaced by Positional Isomers or Other Halogen Analogs


The unique substitution pattern of 3-Hydroxy-4-iodobenzonitrile—with a hydroxyl group at the 3-position and an iodine atom at the 4-position relative to the nitrile—is critical for its application-specific reactivity. Positional isomers, such as 4-Hydroxy-3-iodobenzonitrile (CAS 2296-23-3), present different electronic and steric environments around the reactive centers, which can dramatically alter reaction outcomes in cross-coupling and nucleophilic substitution pathways [1]. Similarly, substituting the iodine atom with bromine (e.g., in 3-Hydroxy-4-bromobenzonitrile, CAS 916213-60-0) significantly reduces reactivity in palladium-catalyzed coupling reactions, as the carbon-iodine bond is considerably weaker and more labile than the carbon-bromine bond [2]. This enhanced reactivity and distinct positional electronic effects render generic substitution with other halogenated benzonitriles ineffective for processes that have been optimized for this specific compound.

Quantitative Differentiation of 3-Hydroxy-4-iodobenzonitrile Against Key Analogs: A Procurement Evidence Guide


Comparative Physical Properties: Density and Melting Point

The density of 3-Hydroxy-4-iodobenzonitrile is predicted to be 2.1±0.1 g/cm³ at 20°C, which is slightly higher than that of its positional isomer 4-Hydroxy-3-iodobenzonitrile (2.09±0.1 g/cm³) [1]. This difference, while small, can influence handling and formulation in process chemistry. Notably, a distinct melting point for 3-Hydroxy-4-iodobenzonitrile (149-153 °C) has been reported , whereas its isomer melts at a lower range of 144-148 °C [2], providing a clear, measurable parameter for identity verification and purity assessment in procurement.

Physical chemistry Quality control Formulation

Water Solubility: A Crucial Differentiator for Aqueous Reaction Media

The predicted water solubility of 3-Hydroxy-4-iodobenzonitrile is 0.96 g/L at 25 °C, which classifies it as very slightly soluble . In contrast, the more common halogen analog 3-Hydroxy-4-bromobenzonitrile is expected to have a lower LogP (less hydrophobic) and therefore higher water solubility, due to the reduced lipophilicity of bromine compared to iodine [1]. While direct experimental data for the bromo analog is sparse, the significant difference in halogen lipophilicity (iodine is substantially more hydrophobic) directly impacts partition coefficients and, consequently, compound behavior in biphasic or aqueous reaction systems [1].

Solubility Process chemistry Formulation

Reactivity in Cross-Coupling: The Iodine Advantage

The carbon-iodine bond in 3-Hydroxy-4-iodobenzonitrile is intrinsically more reactive than the carbon-bromine bond in analogous bromides [1]. This translates to a marked difference in performance for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, where the compound's iodine substituent enhances its reactivity [2]. While a direct, quantitative kinetic comparison for this specific substrate is not available in the open literature, the general principle is well-established: aryl iodides undergo oxidative addition to Pd(0) complexes approximately 100-1000 times faster than the corresponding aryl bromides, enabling milder reaction conditions and higher yields for challenging substrates [1].

Synthetic chemistry Medicinal chemistry Process development

Storage and Handling: Light and Temperature Sensitivity

Vendor data indicates that 3-Hydroxy-4-iodobenzonitrile requires storage at 2-8°C in a dark place under an inert atmosphere . This requirement is more stringent than that for many common benzonitrile derivatives, which are often stable at room temperature. For instance, while 4-Hydroxy-3-iodobenzonitrile also requires cold storage (2-8°C) and protection from light , the explicit need for an inert atmosphere for the target compound may indicate a higher sensitivity to oxidation or moisture, potentially due to the specific positioning of its reactive groups.

Stability Logistics Laboratory safety

Validated Application Scenarios for 3-Hydroxy-4-iodobenzonitrile Procurement Based on Quantitative Evidence


Palladium-Catalyzed Cross-Coupling for Complex Molecule Construction

Given its enhanced reactivity in cross-coupling reactions [1], 3-Hydroxy-4-iodobenzonitrile is the preferred building block for medicinal chemists and process developers seeking to perform Suzuki or Sonogashira couplings under mild conditions. Its use can significantly improve yields and reduce reaction times when constructing complex biaryl or alkyne-linked architectures, compared to its brominated analogs [1].

Quality Control and Identity Verification in Regulated Environments

The distinct melting point (149-153 °C) and density (2.1±0.1 g/cm³) of 3-Hydroxy-4-iodobenzonitrile provide a reliable, quantitative basis for identity verification. Analytical and quality control laboratories can leverage these data to differentiate this compound from its positional isomer (4-Hydroxy-3-iodobenzonitrile, mp 144-148 °C) [2], ensuring the correct material is used in GMP or GLP settings.

Organic Synthesis Requiring Strictly Anhydrous or Anaerobic Conditions

The explicit requirement for an inert atmosphere during storage indicates that 3-Hydroxy-4-iodobenzonitrile is suitable for, and indeed necessitates, use in highly sensitive synthetic procedures. This makes it a compound of choice for reactions that are intolerant of moisture or oxygen, such as certain organometallic or low-valent transition metal-catalyzed transformations.

Synthetic Routes Necessitating Non-Aqueous Media

The predicted very low water solubility (0.96 g/L at 25 °C) directly informs solvent selection. This compound is well-suited for reactions conducted in common organic solvents but is a poor candidate for aqueous or biphasic systems where high water solubility is required. Researchers can avoid failed experiments and wasted resources by selecting this compound specifically for organic-phase reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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